molecular formula C5H5BrOS B1284175 2-Bromo-5-methoxythiophene CAS No. 57070-77-6

2-Bromo-5-methoxythiophene

Cat. No.: B1284175
CAS No.: 57070-77-6
M. Wt: 193.06 g/mol
InChI Key: KQPQXZDIPWYWJO-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxythiophene is an organic compound with the molecular formula C5H5BrOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-methoxythiophene can be synthesized through several methods. One common approach involves the bromination of 5-methoxythiophene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the Suzuki–Miyaura coupling reaction, where 5-methoxythiophene is coupled with a brominated aryl or heteroaryl boronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using bromine or N-bromosuccinimide. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent, and elevated temperatures.

    Suzuki–Miyaura Coupling: Palladium catalyst, boronic acids, base (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Formation of various substituted thiophenes depending on the nucleophile used.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

    Oxidation: Formation of aldehydes, carboxylic acids, or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxythiophene in chemical reactions involves the activation of the bromine atom and the methoxy group. The bromine atom can undergo oxidative addition to metal catalysts, facilitating cross-coupling reactions. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the thiophene ring .

In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. detailed studies on its biological mechanism are limited .

Comparison with Similar Compounds

2-Bromo-5-methoxythiophene can be compared with other brominated thiophene derivatives, such as:

    2-Bromo-3-methoxythiophene: Similar structure but with the methoxy group at the third position.

    2-Bromo-5-chlorothiophene: Contains a chlorine atom instead of a methoxy group.

    2-Bromo-5-iodothiophene: Contains an iodine atom instead of a methoxy group. It is used in different coupling reactions due to the reactivity of the iodine atom.

The uniqueness of this compound lies in the combination of the bromine and methoxy groups, which impart specific electronic and steric properties, making it suitable for particular synthetic and material applications .

Properties

IUPAC Name

2-bromo-5-methoxythiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c1-7-5-3-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPQXZDIPWYWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576215
Record name 2-Bromo-5-methoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57070-77-6
Record name 2-Bromo-5-methoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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